molecular formula C20H23FN4O3S B2803310 4-fluoro-N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)benzamide CAS No. 1105248-52-9

4-fluoro-N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)benzamide

Cat. No. B2803310
M. Wt: 418.49
InChI Key: AIOVPAKSQXBTDS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule’s structure is likely to be fairly complex, given the presence of multiple rings and functional groups. The tetrahydrofuran ring, for example, is a five-membered ring with four carbon atoms and one oxygen atom . The pyridazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the fluorine atom on the benzene ring could potentially undergo substitution reactions . The amide group might be involved in hydrolysis or condensation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, the presence of polar or nonpolar regions, and the types of functional groups it contains.

Scientific Research Applications

Cardiotonic Activity

Studies on similar compounds, such as 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, have demonstrated cardiotonic effects, indicating the potential of this chemical structure in developing heart-related therapies. These derivatives showed clear cardiotonic activity compared to levosimendan, a known cardiotonic agent, suggesting that modifications in the chemical structure can enhance cardiotonic properties (Wang et al., 2008).

Antimicrobial and Antitumor Activities

Research on fluorine-substituted compounds, including triazinones and benzamides, has identified potent anti-HIV-1 and CDK2 inhibitors, indicating a broad spectrum of possible applications in treating infectious diseases and cancer. For instance, fluorine-substituted 1,2,4-triazinones have shown significant anti-HIV and CDK2 inhibition activities (Makki et al., 2014). Additionally, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has led to compounds with promising antimicrobial analogs (Desai et al., 2013).

Antiviral and Influenza Virus Inhibitors

Novel nucleosides have been identified as potent inhibitors of the influenza virus, showcasing the utility of fluoro-substituted compounds in viral inhibition. Specifically, modifications to ribose nucleosides have demonstrated significant potential in addressing influenza virus infections, further highlighting the role of fluorine in enhancing biological activity (Vedula et al., 2010).

Safety And Hazards

Without specific data, it’s hard to say what the safety hazards of this compound might be. As with any chemical, though, it would be important to handle it with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Given the interesting structural features of this compound, it could be a valuable subject for future research. Potential areas of study could include synthesizing the compound, investigating its properties, and exploring its potential uses in fields like medicine or materials science .

properties

IUPAC Name

4-fluoro-N-[6-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c21-15-7-5-14(6-8-15)20(27)23-17-9-10-19(25-24-17)29-12-2-4-18(26)22-13-16-3-1-11-28-16/h5-10,16H,1-4,11-13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOVPAKSQXBTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)benzamide

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